![molecular formula C20H21NO4 B2799529 [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate CAS No. 554437-19-3](/img/structure/B2799529.png)
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate: is an organic compound with the molecular formula C20H21NO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a phenylbutan-2-ylamino group
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its formyl group can form Schiff bases with amino groups in proteins, allowing for the investigation of protein-ligand binding.
Medicine: In medicine, this compound has potential applications as a drug intermediate. Its structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate typically involves the condensation of 4-formylbenzoic acid with 2-(4-phenylbutan-2-ylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylbutan-2-ylamino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-carboxybenzoic acid derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The phenylbutan-2-ylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] benzoate: Lacks the formyl group, resulting in different reactivity and applications.
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-methylbenzoate: Contains a methyl group instead of a formyl group, affecting its chemical properties and biological activity.
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-nitrobenzoate: The presence of a nitro group introduces additional reactivity, making it suitable for different applications.
Uniqueness: The presence of both the formyl group and the phenylbutan-2-ylamino group in [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-15(7-8-16-5-3-2-4-6-16)21-19(23)14-25-20(24)18-11-9-17(13-22)10-12-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXJVBMQKFNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

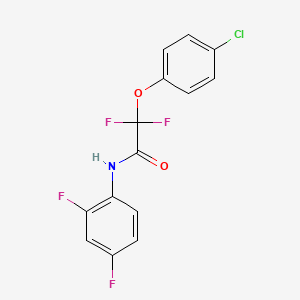
![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2799452.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2799453.png)
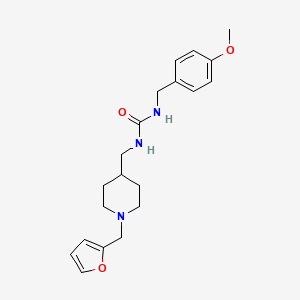
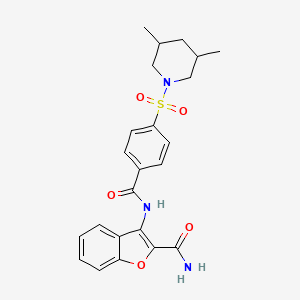
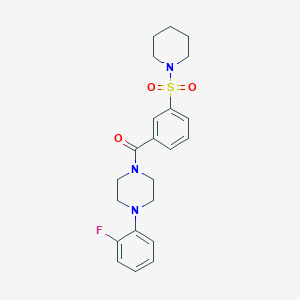
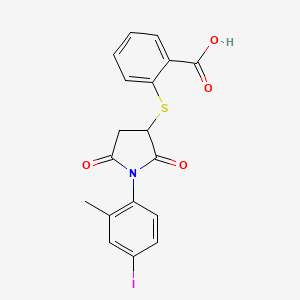

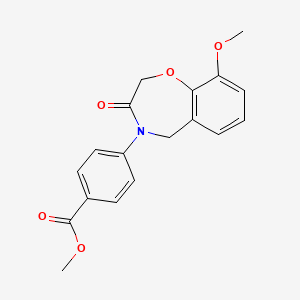
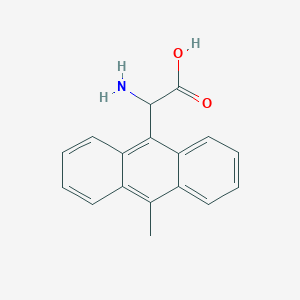
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2799464.png)
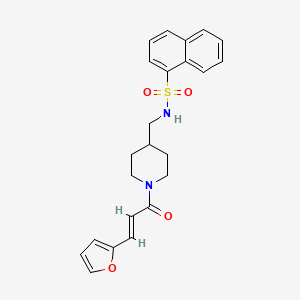
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)
